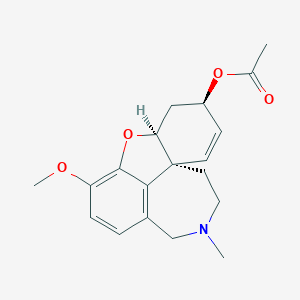

O-アセチルガランタミン

説明

O-Acetylgalanthamine is an acetylated alkaloid, a natural product that can be isolated from Narcissus pseudonarcissus . It has a molecular weight of 329.39 and a chemical formula of C19H23NO4 .

Molecular Structure Analysis

The molecular structure of O-Acetylgalanthamine consists of 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be represented by the SMILES string: COC1=C2C(C@@=O)(CCN4C)C@@([H])O2)=C(C4)C=C1 .Physical And Chemical Properties Analysis

O-Acetylgalanthamine has a molecular weight of 329.39 and a chemical formula of C19H23NO4 . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .科学的研究の応用

アルツハイマー病の治療

O-アセチルガランタミン: は、そのアセチルコリンエステラーゼ(AChE)阻害活性により、アルツハイマー病の治療に役立つことが知られています . この酵素阻害は、脳内のアセチルコリンのレベルを高めるため、アルツハイマー病の患者にとって有益です。 この化合物は、よく知られているAChE阻害剤であるガランタミンと比較されており、天然由来のAChE阻害剤の効果を調べる研究において参照として使用されています .

神経科学研究

神経科学では、O-アセチルガランタミンは、神経発達と末梢神経障害の研究において潜在的な用途があります . これは、さまざまなヒトAChE構造との相互作用を理解するために計算実験で使用されており、神経変性疾患の新しい治療戦略の開発に関する洞察を提供することができます .

薬理学

薬理学的には、O-アセチルガランタミンは、その抗酸化特性と抗コリンエステラーゼ剤としての可能性について研究されています . これらの特性により、酸化ストレスとコリンエステラーゼ活性に関連する状態を治療できる可能性のある薬剤の開発のための候補となっています .

生化学

生化学では、この化合物はアセチル化アルカロイドとしての役割が注目されています。 これは、特にO-GlcNAc化が上昇する癌などの疾患の文脈において、タンパク質の相互作用と機能を理解するために、プロテオミクス研究で使用されています .

医学

医学的には、O-アセチルガランタミンは、薬用植物とその抽出物の広範な研究の一部です。 ヒガンバナ科の特定の種に存在し、アルツハイマー病の治療における潜在的な用途は特に注目されています .

分析化学

分析化学では、O-アセチルガランタミンは、植物種におけるアルカロイドプロファイルを特定および定量化するために、ガスクロマトグラフィー質量分析法(GC-MS)分析における標準または参照化合物として使用できます .

作用機序

Target of Action

O-Acetylgalanthamine is a natural product that can be isolated from Narcissus pseudonarcissus . The primary target of O-Acetylgalanthamine is the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .

Mode of Action

O-Acetylgalanthamine acts as a reversible, competitive inhibitor of the AChE enzyme . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor . This dual mechanism of action has clinical significance .

Biochemical Pathways

By inhibiting AChE, O-Acetylgalanthamine increases the concentration and thereby action of acetylcholine in certain parts of the brain . This elevates and prolongs acetylcholine levels boosting acetylcholine’s neuromodulatory functionality, subsequently enhancing functionality of the various cognitions that acetylcholine is involved in, such as memory processing, reasoning, and thinking .

Pharmacokinetics

It is known that the metabolic pathways of galanthamine, a similar compound, includeO-demethylation (promoted by CYP2D6) to form O-desmethyl-galantamine and the formation of galantamine-N-oxide via a CYP3A4-mediated pathway . Other important metabolic pathways include N-demethylation , epimerization , and sulfate conjugation .

Result of Action

The result of O-Acetylgalanthamine’s action is an enhancement of cholinergic neuron function and signaling . This is hypothesized to relieve some of the symptoms of Alzheimer’s disease . As alzheimer’s disease is a progressive neurodegenerative disorder, the therapeutic effects of o-acetylgalanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Action Environment

The action environment of O-Acetylgalanthamine is primarily the brain, where it interacts with AChE to modulate acetylcholine levels Factors such as the patient’s overall health, other medications they may be taking, and their genetic makeup (particularly regarding the cyp2d6 and cyp3a4 enzymes) could potentially influence the drug’s effectiveness .

将来の方向性

While specific future directions for O-Acetylgalanthamine are not available, it’s worth noting that plant biodiversity is an important source of compounds with medicinal properties . The alkaloid galanthamine, first isolated from Galanthus woronowii (Amaryllidaceae), is approved by the FDA for the palliative treatment of mild to moderate Alzheimer’s disease due to its acetylcholinesterase (AChE) inhibitory activity . This suggests potential future research directions for related compounds like O-Acetylgalanthamine.

特性

IUPAC Name |

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-12(21)23-14-6-7-19-8-9-20(2)11-13-4-5-15(22-3)18(17(13)19)24-16(19)10-14/h4-7,14,16H,8-11H2,1-3H3/t14-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWNMOVEDXUICV-QOKNQOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25650-83-3 | |

| Record name | O-acetylgalanthamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

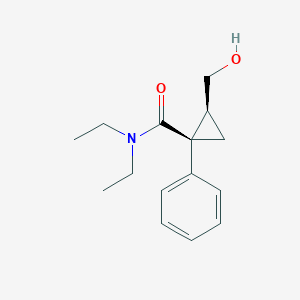

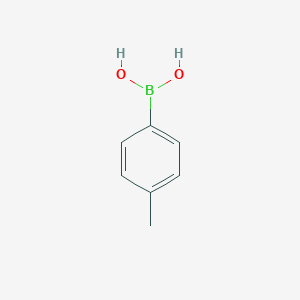

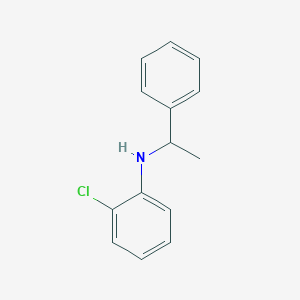

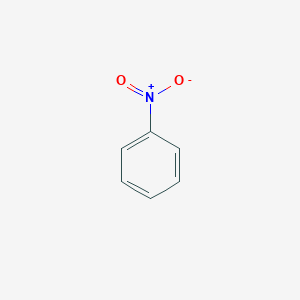

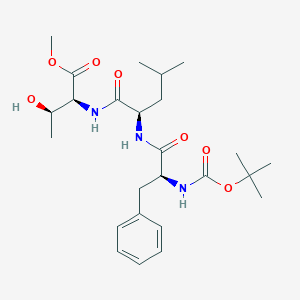

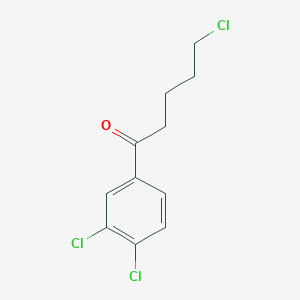

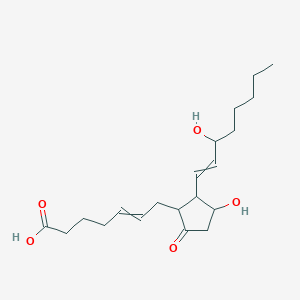

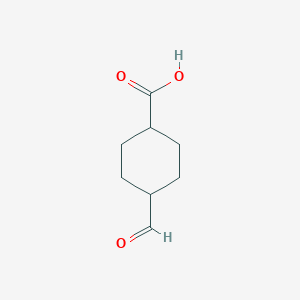

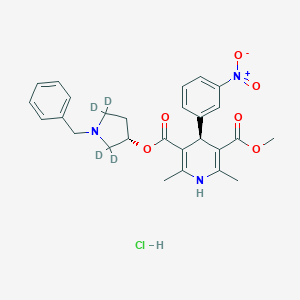

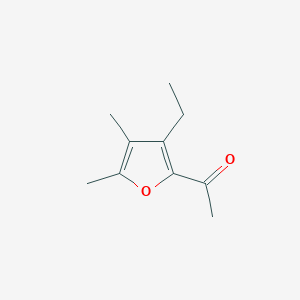

Feasible Synthetic Routes

Q & A

Q1: The research mentions that O-acetylgalanthamine shows potential as an acetylcholinesterase (AChE) inhibitor. Could you elaborate on how this compound interacts with AChE and its potential implications for Alzheimer's disease?

A1: While the research article primarily focuses on identifying and characterizing alkaloids within the Rauhia species, including O-acetylgalanthamine, it doesn't directly investigate the specific interactions of O-acetylgalanthamine with AChE. The article highlights that computational experiments were conducted on structurally similar compounds like 3-O-acetylgalanthamine, indicating its potential as an AChE inhibitor [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)